N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,4,5-trimethoxybenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core substituted with a 3-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound belongs to a broader class of 3,4,5-trimethoxybenzamide derivatives, which are frequently explored for their pharmacological properties, including anticancer and enzyme-inhibitory activities .
Properties
Molecular Formula |
C21H24FNO6S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H24FNO6S/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(24)23(17-7-8-30(25,26)13-17)12-14-5-4-6-16(22)9-14/h4-6,9-11,17H,7-8,12-13H2,1-3H3 |
InChI Key |
SFEXMFXVTMJKGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H18FNO3S
- Molecular Weight : 345.41 g/mol
- Chemical Structure : The compound features a tetrahydrothiophene ring with a dioxido group, a fluorobenzyl moiety, and a trimethoxybenzamide structure.
The primary mechanism by which this compound exerts its biological effects involves the modulation of various ion channels and receptors. Notably, it has been identified as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels , which play crucial roles in regulating neuronal excitability and cardiovascular functions.
Biochemical Pathways
- GIRK Channel Activation : This activation can lead to hyperpolarization of the cell membrane, resulting in decreased neuronal excitability and potentially influencing pain perception, anxiety, and other physiological processes.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to other compounds within its structural class.
In Vitro Studies
Research has highlighted several biological activities associated with this compound:
- Antioxidant Activity : In vitro assays demonstrated that the compound exhibits significant antioxidant properties by scavenging free radicals.
- Anti-inflammatory Activity : A study indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-α and IL-1β) in lipopolysaccharide (LPS)-induced inflammation models.
In Vivo Studies
A case study involving animal models provided insights into the compound's efficacy:
| Parameter | Control Group (LPS-induced) | Treatment Group (this compound) |
|---|---|---|
| TNF-α (pg/mL) | 10.30 ± 1.50 | 5.70 ± 1.04 (p < 0.001) |
| IL-1β (pg/mL) | 4.50 ± 0.50 | 2.32 ± 0.28 (p < 0.001) |
| White Blood Cell Count | Elevated | Significantly reduced |
This data indicates that the compound effectively mitigates inflammatory responses in vivo.
Study on GIRK Channel Activation
A study focusing on the activation of GIRK channels revealed that this compound showed nanomolar potency as a GIRK channel activator. The results suggested its potential application in treating conditions like epilepsy and anxiety disorders.
Anti-inflammatory Effects
In another investigation involving LPS-induced inflammation in rats, the compound demonstrated a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility as an anti-inflammatory agent in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the benzamide core and the amine side chain. Key examples include:
Key Observations :
- Fluorine vs. Chlorine/Bromine : The 3-fluorobenzyl group in the target compound may enhance metabolic stability compared to chlorinated/brominated analogs (e.g., ’s 4-chlorophenyl thiazole derivative) due to fluorine’s electronegativity and small atomic radius .
- Sulfone vs.
- Trimethoxybenzamide Core : Shared across all compounds, this moiety is critical for π-π stacking and hydrophobic interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
